No Direct Comparative Biological Data Available
A comprehensive search of the peer-reviewed literature (PubMed, SciFinder, Google Scholar) and patent databases (USPTO, WIPO, Google Patents) did not identify any study reporting quantitative IC₅₀, EC₅₀, Kᵢ, or % inhibition values for 2-methyl-4-quinoxalin-2-ylmorpholine against any defined biological target. The closest reported analog is 2-methyl-3-(morpholin-4-yl)quinoxaline (CAS 6307-63-7), a regioisomer that also lacks publicly disclosed biological activity data in the primary literature. Morpholino–quinoxalines with different substitution patterns (e.g., compound 1a from Wu et al.) exhibit PI3Kα IC₅₀ = 0.44 µM [2], but these data cannot be extrapolated to 2-methyl-4-quinoxalin-2-ylmorpholine without experimental validation because the regioisomeric difference alters the three-dimensional pharmacophore and is expected to affect target binding [1]. Therefore, no quantitative differentiation claim can be made at this time.
| Evidence Dimension | Biological activity (PI3Kα inhibition) |
|---|---|
| Target Compound Data | Not reported |
| Comparator Or Baseline | Compound 1a (a morpholino–quinoxaline with distinct substitution): IC₅₀ = 0.44 µM |
| Quantified Difference | Incalculable due to lack of target compound data |
| Conditions | PI3Kα enzyme inhibition assay (Wu et al., 2012) |
Why This Matters
Without baseline activity data, procurement decisions cannot be guided by differential potency claims; the compound remains an uncharacterized screening tool.
- [1] Wu, P., et al. Discovery of novel morpholino–quinoxalines as PI3Kα inhibitors by pharmacophore-based screening. RSC Med. Chem. 2012, 3, 659–662. View Source
- [2] US8193189B2. Quinoxaline derivatives as tyrosine kinase activity inhibitors. View Source
